molecular formula C9H8Cl2N2O2 B3331136 2-(2,6-Dichlorophenyl)acetylurea CAS No. 78622-22-7

2-(2,6-Dichlorophenyl)acetylurea

Cat. No.: B3331136
CAS No.: 78622-22-7
M. Wt: 247.07 g/mol
InChI Key: HVLKJZYZUOKDNZ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)acetylurea is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both a 2,6-dichlorophenyl moiety and a urea functionality. The urea group is a privileged structure in pharmaceutical development due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . Researchers value this molecular scaffold for exploring new therapeutic agents. The 2,6-dichlorophenyl group is a significant structural feature found in bioactive molecules. For instance, it is a key component of the non-steroidal anti-inflammatory drug (NSAID) diclofenac . This suggests potential research applications for this compound in developing compounds with anti-inflammatory or analgesic properties. The compound's structure makes it a valuable intermediate or building block for synthesizing more complex molecules for biological screening. This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-carbamoyl-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-6-2-1-3-7(11)5(6)4-8(14)13-9(12)15/h1-3H,4H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKJZYZUOKDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)acetylurea typically involves the reaction of 2,6-dichlorophenylamine with acetic anhydride to form 2,6-dichlorophenylacetamide. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)acetylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)acetylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetylurea involves its interaction with specific molecular targets. The dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetylurea moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations:

  • Pharmacological Activity : Aceclofenac and Sodium Diclofenac exhibit potent anti-inflammatory effects due to their carboxylic acid derivatives, which inhibit cyclooxygenase (COX) enzymes . The urea group in this compound may shift activity toward central nervous system (CNS) targets, as seen in clonidine derivatives (), which also contain dichlorophenyl and nitrogen-rich groups .
  • Metabolic Stability : The hydrazide derivative () is prone to hydrolysis, limiting its therapeutic use. In contrast, urea derivatives generally exhibit greater metabolic stability, suggesting advantages for prolonged drug action .
  • Solubility : Sodium Diclofenac’s carboxylate salt form enhances water solubility, whereas the neutral urea group in this compound may reduce solubility but improve lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dichlorophenyl)acetylurea to achieve high yield and purity?

  • Methodology : A two-step procedure is recommended:

Acylation : React 2,6-dichloroaniline with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form 2-(2,6-dichlorophenyl)acetamide .

Ureation : Treat the acetamide intermediate with urea in refluxing ethanol, catalyzed by hydrochloric acid, to yield the target compound.

  • Purification : Recrystallize from ethanol/water (3:1 v/v) and confirm purity via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood due to potential respiratory and skin irritation hazards . Avoid contact with oxidizing agents.
  • Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or degradation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR (400 MHz, DMSO-d6d_6 ) to verify aromatic protons (δ 7.2–7.5 ppm) and urea NH signals (δ 8.1–8.3 ppm). Compare with reference data from X-ray crystallography (e.g., CCDC deposition codes in ).
  • Purity Analysis : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and mobile phase of acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) across studies?

  • Methodology :

  • Multi-Dimensional NMR : Perform 13C^{13}C-NMR and HSQC to assign ambiguous signals, particularly distinguishing between rotamers or tautomers .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
    • Case Study : A 2023 study identified misassigned NH protons due to solvent effects; deuterated DMSO was found to suppress tautomerization .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Protocol :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .

Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C observed in related dichlorophenyl derivatives ).

  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under ambient conditions.

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Approach :

  • Analog Synthesis : Modify the urea moiety (e.g., replace with thiourea or sulfonamide groups) and test antimicrobial activity against Gram-positive/-negative strains .
  • Crystallographic Analysis : Compare hydrogen-bonding patterns in active vs. inactive analogs using single-crystal X-ray diffraction .
    • Example : A 2021 patent highlighted enhanced α2_2-adrenergic receptor affinity in analogs with electron-withdrawing substituents at the 2,6-dichlorophenyl ring .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Reassessment :

  • Solubility Screening : Use a shake-flask method in solvents like DMSO, ethanol, and PBS. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis .
  • Controlled Variables : Note differences in particle size (micronized vs. crystalline forms) and temperature (25°C vs. 37°C) across studies .

Q. What strategies validate the compound’s proposed mechanism in enzymatic inhibition assays?

  • Experimental Design :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against target enzymes (e.g., cyclooxygenase-2) .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with Tyr355) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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